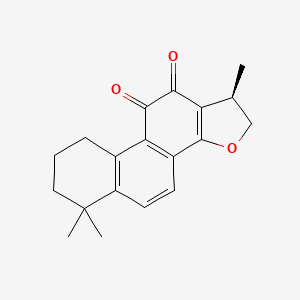

Cryptotanshinone

Beschreibung

This compound has been reported in Salvia miltiorrhiza, Salvia glutinosa, and other organisms with data available.

from Salvia miltiorrhiza

Eigenschaften

IUPAC Name |

(1R)-1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKKJJOMQCNPGB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044072 | |

| Record name | Cryptotanshinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35825-57-1 | |

| Record name | Cryptotanshinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35825-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptotanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035825571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptotanshinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cryptotanshinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYPTOTANSHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E9SXT166N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cryptotanshinone in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptotanshinone (CTS), a natural compound extracted from the root of Salvia miltiorrhiza Bunge, has demonstrated significant anticancer properties across a spectrum of human cancers.[1] Its multifaceted mechanism of action involves the modulation of critical signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms of CTS in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting several key signaling pathways that are often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial oncoprotein that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] CTS has been identified as a potent STAT3 inhibitor.[1][2][3]

The primary mechanism of STAT3 inhibition by CTS involves the suppression of STAT3 phosphorylation at the Tyr705 residue.[1][2][3][4] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.[1][4] The downstream consequences of STAT3 inactivation by CTS include the downregulation of key target genes such as cyclin D1, c-Myc, Bcl-2, Bcl-xL, and survivin, leading to decreased cell proliferation and increased apoptosis.[1][4] Computational modeling suggests that CTS may directly bind to the SH2 domain of STAT3, thus preventing its activation.[4]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] CTS has been shown to inhibit this pathway in various cancer cells, including non-small cell lung cancer (NSCLC), bladder cancer, and breast cancer.[5][6][7]

CTS treatment leads to a significant reduction in the protein expression of PI3K and the phosphorylation of Akt and mTOR.[6][7] In some bladder cancer cells, the inhibition of the PI3K/Akt pathway by CTS is mediated by the upregulation of the tumor suppressor PTEN.[7] Downstream of Akt, CTS also inhibits the phosphorylation of GSK-3β.[6] The inhibition of the mTORC1 complex by CTS leads to reduced phosphorylation of its substrates, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and cell proliferation.[8]

Induction of Apoptosis

CTS is a potent inducer of apoptosis in a wide range of cancer cell lines. This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.

Key molecular events in CTS-induced apoptosis include:

-

Upregulation of pro-apoptotic proteins: CTS increases the expression of Bax.[6]

-

Downregulation of anti-apoptotic proteins: CTS decreases the levels of Bcl-2, Bcl-xL, and survivin.[1][4][6]

-

Alteration of the Bax/Bcl-2 ratio: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[9][10]

-

Activation of caspases: The release of cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[6]

-

PARP cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

Cell Cycle Arrest

CTS has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can be cell-type dependent.[11]

-

G0/G1 Phase Arrest: In renal cell carcinoma, rhabdomyosarcoma, and DU145 prostate cancer cells, CTS induces arrest at the G0/G1 phase.[1][8] This is associated with the downregulation of cyclin D1 and inhibition of retinoblastoma (Rb) protein phosphorylation.[2][8]

-

G2/M Phase Arrest: In B16 melanoma cells, CTS causes an arrest at the G2/M phase, which is linked to the upregulation of Cdc25c, cyclin A1, and cyclin B1.[11][12]

-

S Phase Arrest: In cholangiocarcinoma cells, CTS has been observed to induce S-phase arrest.[13]

Anti-Metastatic and Anti-Angiogenic Effects

CTS has been shown to inhibit cancer cell migration, invasion, and angiogenesis, which are critical processes in tumor metastasis.

-

Anti-Metastasis: CTS impairs the migration and invasion of hepatocellular carcinoma and melanoma cells by downregulating the expression of proteins associated with metastasis, such as matrix metalloproteinase-9 (MMP-9).[14][15]

-

Anti-Angiogenesis: CTS inhibits the formation of new blood vessels, a process known as angiogenesis. In vitro studies have demonstrated that CTS can inhibit tube formation in lymphatic endothelial cells (LECs).[16][17] This effect is partly attributed to the downregulation of vascular endothelial growth factor receptor 3 (VEGFR-3) and the subsequent inhibition of the ERK1/2 signaling pathway.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| DU145 | Prostate Cancer | ~5.2 - 7 | [³H]thymidine, MTT |

| Rh30 | Rhabdomyosarcoma | ~5.1 - 8.5 | MTT, [³H]thymidine |

| B16 | Melanoma | 12.37 | MTT |

| B16BL6 | Melanoma | 8.65 | MTT |

| HeLa | Cervical Cancer | > 25 | Not specified |

| MCF-7 | Breast Cancer | > 25 | Not specified |

| A2780 | Ovarian Cancer | ~10-20 (24h), ~4-8 (48h) | CCK-8 |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Duration (h) | Effect on Cell Cycle | Apoptosis Rate (%) |

| A498 | 2.5 - 5 | 24 | G0/G1 arrest | Not specified |

| B16BL6 | 1 - 25 | 24 | G1 arrest | ~4% at 25 µM |

| B16 | 1 - 25 | 24 | G2/M arrest | Slight increase |

| HCCC-9810 | 10 - 40 | 48 | S phase arrest | Dose-dependent increase |

| RBE | 10 - 40 | 48 | S phase arrest | Dose-dependent increase |

| A2780 | 10 | 24 | G1 arrest | Significant increase |

Table 3: Modulation of Key Proteins by this compound

| Protein | Effect | Cancer Type |

| p-STAT3 (Tyr705) | ↓ | Renal, Prostate |

| Cyclin D1 | ↓ | Renal, Prostate, Rhabdomyosarcoma |

| Bcl-2 | ↓ | Renal, NSCLC, Melanoma |

| Survivin | ↓ | Renal, Prostate |

| Cleaved Caspase-3 | ↑ | Renal, NSCLC |

| Bax | ↑ | NSCLC, Melanoma |

| p-Akt | ↓ | Renal, NSCLC, Bladder |

| p-mTOR | ↓ | Bladder |

| VEGFR-3 | ↓ | Lymphatic Endothelial Cells |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 3x10³ cells per well and incubate overnight to allow for cell attachment.[1]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).[1]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

-

Incubation: Incubate the plate at 37°C for 2 hours.[1]

-

Measurement: Measure the absorbance at 450 nm using a microplate spectrophotometer.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

References

- 1. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TanshinoneIIA and this compound Protect against Hypoxia-Induced Mitochondrial Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces melanoma cancer cells apoptosis via ROS-mitochondrial apoptotic pathway and impairs cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A Mini-Review of the Anticancer Properties of this compound: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]

- 16. This compound inhibits lymphatic endothelial cell tube formation by suppressing VEGFR-3/ERK and small GTPase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits lymphatic endothelial cell tube formation by suppressing VEGFR-3/ERK and small GTPase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Cryptotanshinone: A Technical Guide to its Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Cryptotanshinone (CPT), a prominent lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a variety of ailments, modern research is now elucidating the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Anti-Cancer Activities of this compound

This compound has demonstrated significant anti-neoplastic effects across a range of cancer types by modulating key cellular processes including proliferation, apoptosis, and cell cycle progression. Its multi-targeted approach makes it a promising candidate for further investigation as a standalone or adjuvant cancer therapeutic.

Inhibition of Cancer Cell Proliferation

A primary mechanism of CPT's anti-cancer activity is its ability to inhibit the proliferation of various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of CPT required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Rh30 | Rhabdomyosarcoma | ~5.1 | [1] |

| DU145 | Prostate Cancer | ~3.5 | [1] |

| Hey | Ovarian Cancer | 18.4 | [2] |

| A2780 | Ovarian Cancer | 11.2 | [2] |

| CEM/ADR5000 | Acute Lymphoblastic Leukemia | 5.0 | [3] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 | [3] |

| HeLa | Cervical Cancer | >20 | [4] |

| MCF-7 | Breast Cancer | >20 | [4] |

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, in non-small cell lung cancer (NSCLC) cells, CPT treatment leads to G0/G1 phase cell cycle arrest.[1] This is achieved by downregulating the expression of key cell cycle regulators such as cyclin A, cyclin D, cyclin E, Cdk2, and Cdk4.[1] Furthermore, CPT promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.[1]

Molecular Mechanisms of Anti-Cancer Activity

The anti-cancer effects of this compound are mediated through the modulation of several critical signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway by decreasing the expression of PI3K and reducing the phosphorylation of Akt and GSK-3β.[1][5] This inhibition ultimately leads to decreased cell proliferation and survival.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of STAT3. It directly inhibits the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation.[2][6] This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation, such as cyclin D1 and survivin.[2][7]

Anti-Inflammatory Activities of this compound

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9] It also inhibits the expression of enzymes involved in the inflammatory response, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Molecular Mechanisms of Anti-Inflammatory Activity

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, this compound inhibits the activation of the NF-κB pathway. It prevents the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[8][10]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress, which is a major contributor to inflammation.[4][11][12]

Neuroprotective Activities of this compound

This compound has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and modulate pathways involved in neuronal survival and function.

Attenuation of Oxidative Stress and Neuronal Apoptosis

In models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R), this compound has been shown to improve cell viability and reduce neuronal apoptosis.[13] It alleviates oxidative stress by reducing the levels of reactive oxygen species (ROS).[14] For instance, in a C. elegans model of Alzheimer's disease, CPT treatment at 2, 10, and 20 µM reduced ROS levels by 13%, 17%, and 18%, respectively.[14]

Modulation of Neuroprotective Signaling

The neuroprotective effects of this compound are linked to its ability to activate pro-survival signaling pathways. It has been shown to activate the PI3K/Akt pathway in neuronal cells, which is known to promote cell survival and inhibit apoptosis.[13] Furthermore, its activation of the Nrf2 pathway, as discussed in the anti-inflammatory section, also contributes significantly to its neuroprotective capacity by mitigating oxidative damage in neurons.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction of this compound from Salvia miltiorrhiza

A common method for extracting this compound and other tanshinones from the dried roots of Salvia miltiorrhiza is ethanol extraction.

Protocol:

-

Grind the dried roots of Salvia miltiorrhiza into a fine powder.

-

Suspend the powder in 95% ethanol (e.g., 200 g of powder in 2 L of ethanol).[1]

-

Extract the mixture using a high-power blender for approximately 10 minutes.[1]

-

Filter the supernatant through a Whatman #4 filter paper to remove solid plant material.[1]

-

Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

Lyophilize the resulting aqueous solution to obtain a dry powder extract.[1]

Another effective method is supercritical CO2 extraction, which can be optimized for higher yields.

Optimized Supercritical CO2 Extraction Conditions:

-

Extraction Pressure: 30 MPa

-

Extraction Temperature: 40°C

-

Separation Pressure (Kettle I): 6 MPa

-

Separation Temperature (Kettle I): 50°C

-

Entrainer (Ethanol) Amount: 10%

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][16]

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated proteins.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control like GAPDH or β-actin.

Conclusion

This compound exhibits a remarkable range of biological activities, with its anti-cancer, anti-inflammatory, and neuroprotective effects being particularly well-documented. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, STAT3, NF-κB, and Nrf2, underscores its therapeutic potential for a variety of complex diseases. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising natural compound. Future in-vivo studies and clinical trials are warranted to fully translate the preclinical findings of this compound into effective therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. This compound from the Salvia miltiorrhiza Bunge Attenuates Ethanol-Induced Liver Injury by Activation of AMPK/SIRT1 and Nrf2 Signaling Pathways | MDPI [mdpi.com]

- 5. This compound Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway [jcancer.org]

- 6. This compound inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates hemorrhagic shock-induced liver injury via activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotective Effects of this compound in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cryptotanshinone's Therapeutic Potential in Neurological Disorders: A Deep Dive into Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cryptotanshinone (CTS), a primary lipophilic compound isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic agent for a spectrum of neurological diseases.[1][2][3] Its neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in the pathogenesis of conditions such as stroke, Alzheimer's disease, and Parkinson's disease. This whitepaper provides a comprehensive overview of the core signaling pathways influenced by this compound, supported by quantitative data and detailed experimental methodologies, to guide further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting key cellular pathways involved in oxidative stress, inflammation, apoptosis, and neuronal survival.

Nrf2/HO-1 Pathway: Combating Oxidative Stress

A recurring mechanism of this compound's neuroprotection across various neurological disease models is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5][6] This pathway is a critical cellular defense mechanism against oxidative stress.

In models of Parkinson's disease, this compound has been shown to upregulate the mRNA expression of Nrf2 and promote its translocation to the nucleus.[7] This activation leads to the increased expression of downstream antioxidant enzymes.[7] Similarly, in hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic stroke, this compound treatment significantly enhanced the nuclear translocation of Nrf2 and the expression of HO-1.[8][9][10] The anti-inflammatory action of this compound in microglial cells is also mediated through the activation of the Nrf2/HO-1 pathway, which is regulated by the PI3K/Akt signaling pathway.[5][6]

PI3K/Akt Pathway: Promoting Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for cell survival and proliferation. This compound has been shown to modulate this pathway in different neurological contexts. In a rat model of cerebral stroke, this compound exhibited a protective effect through the inhibition of the PI3K/Akt-eNOS signaling pathway.[11] Conversely, in a model of Alzheimer's disease, this compound was found to attenuate amyloid-β(42)-induced tau phosphorylation by regulating the PI3K/Akt/GSK3β pathway.[4] Furthermore, the activation of the Nrf2/HO-1 pathway by this compound in microglial cells is dependent on the PI3K/Akt signaling pathway.[6][12] Recent studies also suggest that this compound alleviates cerebral ischemia-reperfusion injury by regulating ferroptosis through the PI3K/AKT/Nrf2 pathway.[13]

STAT Pathway: Regulating Inflammation and Apoptosis

The Signal Transducer and Activator of Transcription (STAT) family of proteins plays a critical role in cytokine signaling and has been implicated in neuroinflammation. This compound has been shown to inhibit the STAT3 signaling pathway, which contributes to its therapeutic effects.[1] For instance, in a model of Parkinson's disease, this compound ameliorates MPP+-induced oxidative stress and apoptosis by inhibiting the expression of STAT3.[14] In the context of ischemic stroke, this compound has been found to regulate STAT5, leading to an increase in the production of CD4+CD25+FOXP3+ Treg cells, which are beneficial in stroke-induced immunosuppression.[1][15]

MAPK Pathway: A Role in Neuronal Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38 MAPK, are involved in regulating neuronal survival and apoptosis. In an in vitro model of a neurovascular unit, pre-treatment with this compound resulted in decreased phosphorylation of ERK1/2, JNK, and p38 MAPK, suggesting that the MAPK signaling pathways are involved in its neuroprotective effects.[2] this compound also effectively blocks the activation of ERK1/2 and JNK MAPK pathways induced by sodium nitroprusside in neuronal cells.[16]

NF-κB Pathway: Attenuating Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to attenuate the inflammatory response of microglial cells by increasing the levels of NF-κB protein.[5] It also effectively blocks sodium-nitroprusside-induced activation of NF-κB in neuronal cells.[16]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in neurological disease models.

| Parameter | Model System | Treatment | Result | Reference |

| IC50 of CD4+ cell damage | MCAO rat model | This compound | 485.1 µg/mL | [1] |

| EC50 | MCAO rat model | This compound | 485.1 µg/mL | [1] |

| Apoptotic Neurons | OGD/R-injured NVU model | 2.5 µM this compound | Decrease to 45.00 ± 4.44% | [2] |

| Apoptotic Neurons | OGD/R-injured NVU model | 5.0 µM this compound | Decrease to 39.33 ± 2.78% | [2] |

| ROS Reduction | C. elegans AD model | 2 µM this compound | 13% reduction | [17] |

| ROS Reduction | C. elegans AD model | 10 µM this compound | 17% reduction | [17] |

| ROS Reduction | C. elegans AD model | 20 µM this compound | 18% reduction | [17] |

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model for Ischemic Stroke

This model is widely used to mimic ischemic stroke in humans.

Methodology:

-

Animal Model : Male Sprague-Dawley rats (200 ± 20 g) are used.[1]

-

Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.

-

Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.

-

Treatment : this compound (e.g., 15 mg/kg) is administered, often via intragastric gavage, at a specified time point relative to the MCAO procedure.[1]

-

Outcome Measures : Neurological deficit scores, infarct volume (assessed by TTC staining), and molecular analyses (e.g., Western blotting for signaling proteins) are performed at the end of the experiment.[13]

Western Blotting for Protein Expression Analysis

Western blotting is a standard technique to quantify the expression levels of specific proteins.

Methodology:

-

Tissue/Cell Lysis : Brain tissue or cultured cells are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, Nrf2).

-

Secondary Antibody Incubation : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : The protein bands are visualized using a chemiluminescent substrate and imaged.

-

Quantification : The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for Protein Localization

Immunofluorescence is used to visualize the subcellular localization of proteins.

Methodology:

-

Cell/Tissue Preparation : Cells are grown on coverslips or tissue sections are mounted on slides.

-

Fixation and Permeabilization : The samples are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.

-

Blocking : Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation : The samples are incubated with a primary antibody against the target protein.

-

Secondary Antibody Incubation : The samples are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining : The nuclei are often counterstained with a fluorescent dye (e.g., DAPI).

-

Imaging : The samples are mounted and visualized using a fluorescence microscope.

Conclusion

This compound demonstrates significant therapeutic potential for a range of neurological diseases by modulating multiple, interconnected signaling pathways. Its ability to combat oxidative stress through the Nrf2/HO-1 pathway, promote cell survival via the PI3K/Akt pathway, and regulate inflammation and apoptosis through the STAT, MAPK, and NF-κB pathways underscores its multifaceted neuroprotective properties. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound for the treatment of debilitating neurological disorders. Further research focusing on clinical trials and optimizing its bioavailability is warranted to translate these promising preclinical findings into effective therapies.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Pharmacological Mechanisms of this compound: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of this compound in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. This compound exhibits therapeutical effects on cerebral stroke through the PI3K/AKT‑eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]

- 13. This compound alleviates cerebral ischemia reperfusion injury by regulating ferroptosis through the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound ameliorates MPP<sup>+</sup>-induced oxidative stress and apoptosis of SH-SY5Y neuroblastoma cells: the role of STAT3 in Parkinson’s disease - ProQuest [proquest.com]

- 15. This compound possesses therapeutic effects on ischaemic stroke through regulating STAT5 in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Cryptotanshinone: A Physicochemical and Pharmacological Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cryptotanshinone (CTS), a prominent lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies essential for its development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, presenting key information in a structured and actionable format to support further investigation and application in drug design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key physicochemical parameters of this compound are summarized in the tables below.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀O₃ | [1][2] |

| Molecular Weight | 296.36 g/mol | [3][4] |

| pKa | 4.9 | [1][5] |

| Melting Point | 182-192 °C | [4][6] |

| Appearance | Orange-brown powder/needle-like crystals | [1][4] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | 0.00976 mg/mL (~9.76 µg/mL) | [1][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., ≥5 mg/mL) | [3][7] |

| Methanol | Soluble | [1][4] |

| Ethanol | Soluble | [4][8] |

| Chloroform | Soluble | [1][4] |

| Ether | Soluble | [1][4] |

Lipophilicity and Pharmacokinetic Parameters

| Parameter | Value | Species | Source(s) |

| LogP (Octanol/Water) | 3.44, 3.8, 4.13 | N/A | [1][2] |

| Oral Bioavailability | Low (~2.1% in rats) | Rat | [9] |

| Cmax (Oral, 100 mg/kg) | 0.305 µM | Rat | [9] |

| Tmax (Oral, 100 mg/kg) | 5.19 h | Rat | [9] |

| AUC (Oral, 100 mg/kg) | Varies, indicative of low exposure | Rat | [4][9] |

| Half-life (t½) (IV) | ~65 min (elimination) | Pig | [7] |

In Vitro Anti-Cancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| DU145 | Prostate Cancer | 3.5 | [1] |

| Rh30 | Rhabdomyosarcoma | 5.1 | [1] |

| Hey | Ovarian Cancer | 18.4 | [2] |

| A2780 | Ovarian Cancer | 11.2, 8.49 (48h) | [2][10] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 | [3] |

| CEM/ADR5000 | Acute Lymphoblastic Leukemia | 5.0 | [3] |

| HeLa | Cervical Cancer | >25 | [5] |

| MCF-7 | Breast Cancer | >25 | [5] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and extension of research findings. This section outlines the protocols for determining key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11]

Materials:

-

This compound (solid powder)

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions of desired pH

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.

-

Add a known volume of the aqueous medium (e.g., purified water or buffer) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve with known concentrations of this compound to determine the concentration of the saturated solution.

Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

The shake-flask method is the most reliable technique for measuring the LogP of a compound.[1][3]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass test tubes or vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.

-

Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Add a known volume of the second phase to the first. The volume ratio is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

-

Cap the tube/vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP value is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate the key interactions of CTS within these pathways.

This compound is a known inhibitor of the STAT3 signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[12][13]

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer and other diseases. This compound has been shown to inhibit this pathway.[6][14]

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. This compound differentially modulates MAPK signaling components.

References

- 1. This compound inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of this compound on acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and tissue distribution of this compound, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of Caffeic Acid, Ferulic Acid, Formononetin, this compound, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, this compound and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cryptotanshinone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptotanshinone, a key bioactive constituent of the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a comparative analysis of various extraction and purification methodologies. Detailed experimental protocols for conventional and modern techniques are outlined to facilitate reproducible research. Furthermore, this document elucidates the principal signaling pathways modulated by this compound, offering insights into its therapeutic potential. Quantitative data is systematically presented in tabular format for straightforward comparison, and complex experimental workflows and biological pathways are visualized through diagrams to enhance comprehension.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, has a long-standing history in traditional Chinese medicine for the treatment of cardiovascular, cerebrovascular, and other diseases.[1] The therapeutic efficacy of this plant is attributed to a rich composition of bioactive compounds, broadly categorized into hydrophilic salvianolic acids and lipophilic tanshinones.[2] Among the latter, this compound stands out as a major diterpenoid with a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1]

The journey from the crude plant material to the isolation of pure this compound involves a series of meticulous extraction and purification steps. The choice of methodology significantly impacts the yield, purity, and ultimately, the economic viability of its production for research and potential pharmaceutical applications. This guide aims to provide a comprehensive resource for researchers by detailing and comparing various isolation techniques and exploring the molecular mechanisms underlying its biological activity.

Extraction Methodologies: A Comparative Analysis

The extraction of this compound from the dried roots of Salvia miltiorrhiza is the initial and critical step in its isolation. Various techniques, ranging from traditional solvent-based methods to more advanced approaches, have been developed and optimized. The selection of an appropriate extraction method depends on factors such as efficiency, cost, environmental impact, and the scale of operation.

Conventional Solvent Extraction

Conventional solvent extraction methods, including maceration and reflux, are widely used due to their simplicity and cost-effectiveness. These methods involve the use of organic solvents to dissolve the target compounds from the plant matrix.

Table 1: Comparison of Conventional Solvent Extraction Parameters for this compound

| Parameter | Maceration (Dipping Extraction) | Reflux Extraction |

| Solvent | Methanol | 95% Ethanol[3] |

| Solid-to-Solvent Ratio | 1:100 (g/mL)[4] | 1:5 (g/mL)[3] |

| Extraction Time | 9 hours[4] | 2 hours[3] |

| Temperature | Room Temperature[4] | Boiling point of the solvent[3] |

| Yield (this compound) | 0.15 mg/g[4] | Not explicitly stated for this compound alone |

Advanced Extraction Techniques

To enhance extraction efficiency and reduce solvent consumption and extraction time, several advanced techniques have been employed for the isolation of this compound.

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, thereby facilitating the release of intracellular contents and enhancing mass transfer.

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. This method significantly reduces extraction time and solvent volume.[5][6]

Supercritical fluid extraction, primarily using carbon dioxide (CO2), offers a green and efficient alternative to conventional solvent extraction. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[7][8]

Table 2: Comparison of Advanced Extraction Techniques for this compound

| Extraction Method | Solvent/Co-solvent | Solid-to-Solvent Ratio | Time | Temperature | Pressure | Yield (this compound) | Purity |

| Ultrasound-Assisted Extraction (UAE) | 60% Aqueous Ethanol[3] | 1:25 (g/mL)[3] | 20 min[4] | Room Temperature[3] | N/A | ~0.15 mg/g[4] | Not specified |

| Microwave-Assisted Extraction (MAE) | 95% Ethanol[5][6] | 10:1 (mL/g)[5][6] | 2 min[5][6] | Not specified | Not specified | 0.23%[5][6] | Not specified |

| Supercritical Fluid Extraction (SFE) | CO2 with 95% Ethanol co-solvent[7] | Not specified | Not specified | 45°C[7] | 20 MPa[7] | Not explicitly stated | Not specified |

Purification Techniques

Following extraction, the crude extract containing a mixture of compounds undergoes purification to isolate this compound. Chromatographic techniques are the cornerstone of this process.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used method for the separation of compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is used to elute the compounds.

High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. It is particularly effective for the separation and purification of natural products.

Table 3: Purification of this compound using Chromatographic Methods

| Purification Method | Stationary Phase/Solvent System | Sample Load | Recovery (this compound) | Purity (this compound) |

| Silica Gel Column Chromatography | Silica gel; n-hexane/EtOAc gradient | 285 g crude extract | 520 mg | Not specified |

| High-Speed Counter-Current Chromatography (HSCCC) | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v)[9][10] | 400 mg crude extract[9][10] | 26.3 mg[9][10] | 99.0%[9][10] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol for Conventional Solvent (Reflux) Extraction

-

Preparation: Weigh 100 g of dried, powdered Salvia miltiorrhiza root and place it into a 1 L round-bottom flask.[3]

-

Extraction: Add 500 mL of 95% ethanol to the flask.[3]

-

Reflux: Set up a reflux apparatus and heat the mixture to boiling using a heating mantle. Maintain the reflux for 2 hours.[3]

-

Filtration: Allow the mixture to cool to room temperature and filter the extract through filter paper to separate the solid plant material.[3]

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.[3]

Protocol for Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Place a known amount of powdered Salvia miltiorrhiza root into the extraction vessel.

-

Solvent Addition: Add 95% (v/v) ethanol at a liquid/solid ratio of 10:1 (mL/g).[5][6]

-

Microwave Irradiation: Subject the mixture to microwave irradiation for 2 minutes.[5][6]

-

Filtration and Analysis: After extraction, filter the solution and analyze the extract using HPLC.[5]

Protocol for Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a glass column. Allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[11][12]

-

Sample Loading: Dissolve the crude extract in a minimum amount of a suitable solvent and load it onto the top of the silica gel column.[13]

-

Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol for High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Preparation: Prepare a two-phase solvent system, for example, light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v).[9][10] Equilibrate the solvent mixture in a separatory funnel and separate the two phases.

-

Column Preparation: Fill the HSCCC column with the stationary phase (upper phase).

-

Sample Injection: Dissolve the crude extract in a small volume of the solvent mixture and inject it into the column.

-

Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a high speed.[9][10]

-

Fraction Collection and Analysis: Collect the effluent in fractions and analyze them by HPLC to identify the fractions containing pure this compound.[9][10]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Caption: Major signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. The successful isolation of high-purity this compound is paramount for advancing its research and development. This technical guide has provided a comprehensive overview of various extraction and purification techniques, offering detailed protocols and comparative data to aid researchers in selecting the most appropriate methods for their specific needs. The elucidation of the signaling pathways modulated by this compound further underscores its potential as a multi-target therapeutic agent. Continued research into optimizing isolation processes and further exploring its pharmacological mechanisms will be crucial for unlocking the full clinical potential of this valuable compound.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Microwave-assisted extraction of tanshinones from Salvia miltiorrhiza bunge with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Cryptotanshinone's Therapeutic Targets in Cardiovascular Disease: A Technical Guide

Introduction

Cryptotanshinone (CTS), a primary lipophilic diterpenoid quinone extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific attention for its multifaceted pharmacological effects.[1] Traditionally used in Asian medicine for treating various ailments, modern research increasingly substantiates its therapeutic potential in cardiovascular diseases (CVDs).[1][2] This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by this compound in the context of prevalent cardiovascular pathologies, including atherosclerosis, myocardial ischemia-reperfusion injury, and cardiac hypertrophy. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.

Therapeutic Targets in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease initiated by endothelial dysfunction and characterized by plaque formation within arterial walls.[3] CTS exerts potent anti-atherosclerotic effects by targeting endothelial cell activation, vascular smooth muscle cell (VSMC) function, and inflammatory processes.[2][4]

Inhibition of Endothelial Dysfunction and Inflammation

CTS protects the vascular endothelium by mitigating inflammatory responses and oxidative stress, which are critical early events in atherogenesis.[2][3] A primary trigger, oxidized low-density lipoprotein (oxLDL), induces the expression of adhesion molecules on endothelial cells, facilitating monocyte adhesion and infiltration.[5] CTS has been shown to counteract these effects through multiple pathways.

-

NF-κB Signaling: CTS significantly inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[2][5][6] It prevents the phosphorylation of IKKβ and IκBα, thereby blocking the nuclear translocation of the p65 subunit.[5][6] This suppression leads to a downstream reduction in the expression of key adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.[5][6]

-

ROS Generation: CTS curtails the production of reactive oxygen species (ROS) induced by stimuli such as oxLDL and TNF-α.[2][7] This anti-oxidative effect is partly mediated by inhibiting NADPH oxidase subunit 4 (NOX4).[2] By reducing ROS, CTS protects endothelial nitric oxide synthase (eNOS) activity, restoring nitric oxide (NO) bioavailability, which is crucial for maintaining endothelial function.[3][6]

-

LOX-1 Receptor: CTS downregulates the expression of the lectin-like oxidized LDL receptor-1 (LOX-1) at both mRNA and protein levels.[2] LOX-1 is a key scavenger receptor that mediates the uptake of oxLDL by endothelial cells, and its inhibition by CTS is a critical mechanism in preventing the initiation of atherosclerotic lesions.[2]

Modulation of Vascular Smooth Muscle Cells (VSMCs)

CTS also regulates the function of VSMCs, which contribute to plaque progression through proliferation, migration, and phenotypic switching.[4][7] It has been shown to inhibit TNF-α-induced invasion of human aortic smooth muscle cells by suppressing the expression of matrix metallopeptidase 9 (MMP-9).[1] This effect is linked to the inhibition of Erk1/2, p38, and JNK signaling pathways, which downregulates the transcriptional activities of AP-1 and NF-κB.[1] Furthermore, CTS can activate Nrf2 target genes, which prevents NLRP3 inflammasome activation and pyroptosis, thereby preserving the contractile phenotype of VSMCs.[7]

Therapeutic Targets in Myocardial Ischemia/Reperfusion (I/R) Injury

Myocardial I/R injury is a complex pathological process involving oxidative stress, inflammation, and apoptosis.[8] CTS confers significant cardioprotection by targeting these interconnected pathways.

Attenuation of Apoptosis

CTS effectively inhibits cardiomyocyte apoptosis induced by I/R, a key contributor to myocardial damage.[9][10]

-

MAPK Pathway: CTS upregulates the expression of Mitogen-Activated Protein Kinase 3 (MAPK3), which in turn suppresses the cleavage of caspase-3 and subsequent apoptosis.[8][10] Inhibition of the MAPK pathway reverses the anti-apoptotic effects of CTS.[10][11]

-

JAK/STAT Pathway: CTS activates the JAK1/STAT3 signaling pathway.[9] This activation enhances the expression of the anti-apoptotic protein Bcl-2 and mitigates endoplasmic reticulum (ER) stress-dependent apoptosis by repressing markers like caspase-12, CHOP, and GRP78.[9]

-

Akt/GSK-3β Pathway: In doxorubicin-induced cardiotoxicity, a model with overlapping pathways to I/R injury, CTS was found to suppress oxidative stress and apoptosis via the Akt-GSK-3β-mPTP signaling pathway.[9][12]

References

- 1. Molecular evidence of this compound for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an orally bioactive herbal compound from Danshen, attenuates atherosclerosis in apolipoprotein E‐deficient mice: role of lectin‐like oxidized LDL receptor‐1 (LOX‐1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits TNF-α-induced early atherogenic events in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone I, tanshinone IIA, and this compound: key bioactive components modulating vascular smooth muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits oxidized LDL-induced adhesion molecule expression via ROS dependent NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinone I, tanshinone IIA, and this compound: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. This compound alleviates myocardial ischemia and reperfusion injury in rats to mitigate ER stress-dependent apoptosis by modulating the JAK1/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Attenuates Ischemia/Reperfusion-induced Apoptosis in Myocardium by Upregulating MAPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity by Targeting Akt-GSK-3β-mPTP Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Cryptotanshinone: A Technical Guide to Its Inhibition of the STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when constitutively activated, plays a pivotal role in the pathogenesis of numerous human cancers and inflammatory diseases. Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has established it as a high-priority target for therapeutic intervention.[1][2] Cryptotanshinone (CPT), a natural quinoid diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a potent inhibitor of the STAT3 signaling pathway.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits STAT3 signaling, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated pathways and workflows.

The STAT3 Signaling Pathway and Its Role in Disease

The STAT3 protein is a member of the STAT family of transcription factors that transduces signals from cytokines and growth factors from the cell membrane to the nucleus.[5] In a canonical signaling cascade, the binding of ligands like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) to their respective receptors triggers the activation of associated Janus kinases (JAKs) or other kinases like c-Src.[6][7] These kinases then phosphorylate STAT3 at a critical tyrosine residue, Tyr705.[5] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate from the cytoplasm into the nucleus.[5][8] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[8]

These target genes are crucial for various cellular processes, and their dysregulation is a hallmark of cancer. STAT3-regulated genes include those involved in:

The constitutive activation of this pathway, often observed in cancer cells, leads to uncontrolled proliferation and resistance to apoptosis, making STAT3 a compelling target for anticancer drug development.[1][9]

Figure 1: Canonical STAT3 Signaling Pathway.

Mechanism of STAT3 Inhibition by this compound

This compound has been identified as a direct inhibitor of STAT3 activity.[1][3] Its primary mechanism involves the significant and rapid inhibition of STAT3 phosphorylation at the Tyr705 residue, while having little to no effect on Ser727 phosphorylation or the phosphorylation of other STAT family members like STAT1 and STAT5.[7][10] This targeted inhibition prevents the subsequent steps of STAT3 activation.

The precise upstream mechanism of CPT's action has been explored through multiple studies.

-

Direct Binding to STAT3: A prominent hypothesis suggests that CPT acts in a JAK2-independent manner.[1][9] Computational modeling and experimental evidence indicate that CPT may directly bind to the SH2 domain of the STAT3 protein.[1][9][11] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to this domain, CPT sterically hinders the formation of STAT3 dimers, a critical step for nuclear translocation and DNA binding.[1][8][11]

-

Inhibition of Upstream Kinases: Some studies have shown that CPT can inhibit the phosphorylation of JAK2, an upstream kinase responsible for STAT3 activation.[6][10] However, the inhibition of STAT3 phosphorylation by CPT often occurs much more rapidly (within 30 minutes) than the inhibition of JAK2 phosphorylation (observed at 24 hours), suggesting that JAK2 inhibition might be a secondary, downstream effect of prolonged CPT treatment rather than the primary mechanism.[9][10] CPT does not appear to affect the phosphorylation of other upstream kinases like c-Src or EGFR.[10]

By blocking Tyr705 phosphorylation and subsequent dimerization, CPT effectively halts the entire signaling cascade.[1][10] This leads to a marked reduction in the nuclear translocation of STAT3 and a decrease in the transcription of its downstream target genes.[3][11] The consequences at the cellular level are significant:

-

Inhibition of Proliferation & Cell Cycle Arrest: Downregulation of proteins like Cyclin D1 and c-Myc leads to cell cycle arrest, typically in the G0/G1 phase.[3][10]

-

Induction of Apoptosis: Suppression of anti-apoptotic proteins such as Bcl-xL, Bcl-2, Mcl-1, and Survivin sensitizes cancer cells to apoptosis.[3][7][8][9] This is often accompanied by an increase in the levels of cleaved Caspase-3.[3]

Figure 2: Mechanism of STAT3 Inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: Inhibitory Concentrations (IC50/GI50) of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |

|---|---|---|---|---|

| DU145 | Prostate Cancer | Cell Proliferation (GI50) | 7 | [10] |

| DU145 | Prostate Cancer | Cell Proliferation (IC50) | 3.5 | [12] |

| Rh30 | Rhabdomyosarcoma | Cell Proliferation (IC50) | 5.1 | [12] |

| EC109 | Esophageal Squamous-Cell Carcinoma | Cell Proliferation (IC50, 72h) | 2.57 | [13] |

| CAES17 | Esophageal Squamous-Cell Carcinoma | Cell Proliferation (IC50, 72h) | 10.07 | [13] |

| - | Cell-free Assay | STAT3 Inhibition (IC50) | 4.6 |[10] |

Table 2: Effective Concentrations of this compound in Mechanistic Studies

| Cell Line | Concentration(s) (µM) | Duration | Observed Effect(s) | Citation(s) |

|---|---|---|---|---|

| DU145 | 7 | 30 min | Inhibition of STAT3 Tyr705 phosphorylation. | [9] |

| DU145 | 7 | 24 h | Inhibition of JAK2 phosphorylation. | [9] |

| K562 | 10, 20 | 24 h | Dose-dependent reduction in p-STAT3 levels. | [6][14] |

| K562 | 20 | 24 h | Increased apoptotic cell population to 18.01%. | [6] |

| SGC7901, MKN45, HGC27 | 15 | 15-30 min | Decreased levels of p-STAT3 (Tyr705). | [7] |

| HGC27 | 15 | 4 h (pre-treatment) | Abolished IL-6-induced STAT3 phosphorylation. |[7] |

Key Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. The following sections outline standard protocols for assays used to investigate the effects of this compound on the STAT3 pathway.

Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3

This technique is essential for determining the phosphorylation status and total protein levels of STAT3.[5][15]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points. For positive control, stimulate a set of cells with a known STAT3 activator like IL-6.[16]

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[16]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method, such as the Bio-Rad Protein Assay.[5]

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16][17]

-

Immunoblotting:

-

Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5][16]

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[16]

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16][17]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴–1x10⁵ cells/well and incubate overnight.[20]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted into serum-free media) to each well to a final concentration of 0.5 mg/mL.[19][21]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18][20]

-

Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]

-